molecular formula C5H3Cl3N2S B11771391 4,5,6-Trichloro-2-(methylthio)pyrimidine

4,5,6-Trichloro-2-(methylthio)pyrimidine

Cat. No.: B11771391
M. Wt: 229.5 g/mol
InChI Key: WOSOVIQLAUIRGY-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil. This compound is characterized by the presence of three chlorine atoms and a methylthio group attached to the pyrimidine ring, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

The synthesis of 4,5,6-Trichloro-2-(methylthio)pyrimidine typically involves the chlorination of 2-(methylthio)pyrimidine derivatives. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes further chlorination to introduce the third chlorine atom at the 5-position . The reaction conditions often involve the use of chlorinating agents such as sulfuryl chloride or phosphorus pentachloride under controlled temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,5,6-Trichloro-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .

Scientific Research Applications

4,5,6-Trichloro-2-(methylthio)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-(methylthio)pyrimidine depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the electron-withdrawing effects of the chlorine atoms. This makes it reactive towards nucleophiles, facilitating substitution and coupling reactions .

In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

4,5,6-Trichloro-2-(methylthio)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of three chlorine atoms and a methylthio group, providing a distinct reactivity profile and making it a valuable compound for various applications.

Biological Activity

4,5,6-Trichloro-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes three chlorine atoms and a methylthio group, contributing to its potential pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C6H3Cl3N2S. The presence of the methylthio group at the 2-position and the chlorines at positions 4, 5, and 6 significantly influence the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds with a pyrimidine backbone exhibit considerable antimicrobial properties. Specifically, this compound has shown promising activity against various bacterial strains:

  • Antibacterial Effects : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Antifungal Effects : There is also evidence supporting its antifungal properties, particularly against strains such as Candida albicans .
Microbial Strain Activity Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate inhibition

2. Antiviral Activity

Emerging studies suggest that pyrimidine derivatives may possess antiviral properties. While specific data on this compound's antiviral efficacy is limited, related compounds in the pyrimidine class have demonstrated activity against viral pathogens .

3. Anti-inflammatory Properties

Pyrimidines are also known for their anti-inflammatory effects. The incorporation of halogen atoms like chlorine can enhance these properties by modulating inflammatory pathways. Research has indicated that some pyrimidine derivatives can reduce inflammation markers in cell models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in microbial metabolism.
  • Disruption of Membrane Integrity : The compound's lipophilicity due to the methylthio group may allow it to integrate into microbial membranes, disrupting their integrity and function.

Case Studies and Research Findings

Several case studies have highlighted the biological significance of pyrimidine derivatives:

  • Antibacterial Efficacy Study : A study evaluated various substituted pyrimidines for their antibacterial activity. Among them, compounds similar to this compound showed enhanced activity against resistant strains of bacteria .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example, substituents like methylthio and halogens have been shown to improve antimicrobial efficacy .

Properties

Molecular Formula

C5H3Cl3N2S

Molecular Weight

229.5 g/mol

IUPAC Name

4,5,6-trichloro-2-methylsulfanylpyrimidine

InChI

InChI=1S/C5H3Cl3N2S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3

InChI Key

WOSOVIQLAUIRGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)Cl)Cl

Origin of Product

United States

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